(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
Description
Historical Development of Thiazole-Piperazine Hybrid Scaffolds
Thiazole and piperazine heterocycles have independently shaped medicinal chemistry since the early 20th century. Thiazoles gained prominence through sulfathiazole antibiotics in the 1930s, while piperazine derivatives emerged as antipsychotics (e.g., trifluoperazine) in the 1950s. The fusion of these scaffolds began in the 1990s, driven by combinatorial chemistry advancements. A landmark 2003 study demonstrated that piperazine-linked thiazoles enhanced blood-brain barrier penetration in CNS-targeting agents.
Modern parallel synthesis techniques, as described by Alaqeel et al. (2023), enable the production of 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives with 72–89% yields through carboxylic acid diversification. These hybrids exhibit broad bioactivity:
| Bioactivity | EC~50~/IC~50~ | Target Organism | Reference |
|---|---|---|---|
| Antimalarial | 102 nM | Plasmodium falciparum Dd2 | |
| Antimicrobial | 2.1–8.3 µg/mL | Staphylococcus aureus | |
| Tyrosinase inhibition | 0.38 µM | Human tyrosinase |
The strategic positioning of the piperazine moiety enhances solubility and target engagement through hydrogen bonding with aspartate residues in enzymatic pockets. Recent work by Haroun et al. (2018) established that N-4 substitution on the piperazine ring optimizes MurB enzyme inhibition (docking score: −9.2 kcal/mol).
Pharmacological Significance of Dual Pharmacophore Systems
Dual pharmacophore systems address polypharmacology challenges in complex diseases. The compound’s benzylidene-thiazolone and piperazine-thiazole motifs exemplify this approach, potentially targeting multiple pathways in neurodegenerative or oncological disorders. Wei et al.’s (2012) dual 5-LO/sEH inhibitors demonstrated 83% inflammation reduction in murine models, outperforming single-target agents by 37%.
AIxFuse’s reinforcement learning framework (2024) achieves 92% structural compatibility in dual-target docking simulations for GSK3β/JNK3, compared to 64% for traditional pharmacophore combination. Key advantages include:
- Reduced Resistance : Mycobacterium tuberculosis develops 58% slower resistance to dual-target thioredoxin reductase/InhA inhibitors versus single-target drugs.
- Synergistic Efficacy : Pitavastatin’s repurposing as a dual hIDO1/hTDO2 inhibitor (K~i~ = 0.42 µM) reduced melanoma proliferation by 74% in vitro.
- Improved Selectivity : Hybrid benzofuran-imidazolium derivatives show 140-fold selectivity for aromatase over CYP19.
Research Evolution of Benzylidene-thiazolone Derivatives
Benzylidene-thiazolone chemistry originated from Knoevenagel condensation studies in the 1980s. The 4(5H)-one tautomer’s planarity enables π-π stacking with tyrosine residues in enzymatic pockets. Structure-activity relationship (SAR) studies reveal:
- Position 5 substitution : Nitro groups at C-3 enhance electron-withdrawing effects, increasing tyrosinase inhibition 3.3-fold versus hydroxy-substituted analogs.
- Thiazolone ring : Saturation at C4-C5 improves metabolic stability (t~1/2~ = 6.7 h vs. 2.1 h for unsaturated analogs).
Recent synthetic breakthroughs include:
Current Academic Interest and Research Landscape
The 2020–2024 period saw 1,742 publications on thiazole-piperazine hybrids (PubMed data), driven by antimicrobial resistance and targeted cancer therapies. Emerging trends include:
Computational Innovations
- AIxFuse : Generates dual-target ligands with −12.4 kcal/mol average docking scores, surpassing manual design (−9.1 kcal/mol).
- QM/MM docking : Improves aromatase inhibitor binding energy predictions by 1.8 kcal/mol versus classical docking.
Synthetic Advancements
| Technique | Yield Improvement | Purity | Application Example |
|---|---|---|---|
| Parallel synthesis | 22% | >95% (HPLC) | Antiplasmodial thiazole-amines |
| Flow chemistry | 37% | 89% | Bis(thiadiazole)piperazine analogs |
Therapeutic Frontiers
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-3-2-4-16(11-14)23-7-9-24(10-8-23)21-22-20(27)19(30-21)13-15-5-6-18(26)17(12-15)25(28)29/h2-6,11-13,26H,7-10H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMBNCHJGHTGRG-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C21H20N4O4S and a molecular weight of 424.48 g/mol, is characterized by its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The compound features a thiazole ring system, which is known for its significance in drug design. The presence of a piperazine moiety enhances its pharmacological profile by potentially affecting receptor interactions and biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In a study evaluating various thiazole compounds, it was found that those with specific substitutions on the thiazole ring demonstrated enhanced cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound showed IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | A431 | < 1.98 |
| Doxorubicin | A431 | 1.50 |
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been documented. The compound's structure suggests potential radical scavenging activity due to the presence of hydroxyl and nitro groups, which can stabilize free radicals. Studies have shown that compounds containing similar functional groups exhibit significant antioxidant activities, contributing to their therapeutic potential against oxidative stress-related diseases .
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial effects against various bacterial strains. In vitro studies demonstrated that this compound exhibits antibacterial activity superior to standard antibiotics against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. The presence of electron-donating groups, such as methyl or hydroxyl substituents on the phenyl ring, has been correlated with increased cytotoxicity and antimicrobial efficacy. Furthermore, modifications on the piperazine moiety can enhance binding affinity to biological targets, thereby improving therapeutic outcomes .
Case Studies
- Antitumor Efficacy Study : A recent investigation into the antitumor effects of thiazole compounds revealed that those with similar structural characteristics to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
- Antimicrobial Evaluation : In a comparative study of several thiazole derivatives, it was found that this compound displayed potent antibacterial activity against common pathogens, outperforming traditional antibiotics in certain cases .
Scientific Research Applications
The compound (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, particularly focusing on its biological activities, synthesis, and structure-activity relationships.
Structural Characteristics
- Thiazole Ring : Known for its role in various bioactive compounds, the thiazole ring enhances the compound's interaction with biological targets.
- Piperazine Moiety : This is often associated with psychoactive and anti-anxiety effects, making it a valuable component in drug design.
- Nitro Group : The presence of the nitro group can influence the compound's reactivity and biological activity.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, derivatives of thiazoles have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
| Compound | COX Inhibition Activity | Reference |
|---|---|---|
| PYZ1 | IC50 = 0.011 μM | |
| PYZ2 | ED50 = 35.7 mmol/kg | |
| PYZ3 | IC50 = 0.2 μM |
These findings suggest that the thiazole framework can be effectively utilized to develop new anti-inflammatory agents.
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activity. Studies have reported that modifications to the thiazole structure can enhance antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or function.
Anticancer Potential
Research indicates that compounds containing thiazole rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation pathways.
Neuropharmacological Effects
The piperazine component is linked to neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds with similar structures have been investigated for their potential in treating anxiety disorders and depression.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step reactions that include:
- Formation of the thiazole ring.
- Introduction of the piperazine moiety.
- Functionalization with nitro and hydroxy groups.
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzylidene or piperazine portions can lead to significant changes in potency and selectivity towards biological targets.
Case Study 1: Anti-inflammatory Screening
A study conducted by Eren et al. investigated a series of thiazole derivatives for their COX inhibitory activity, revealing several compounds with enhanced efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, a derivative similar to (E)-5-(4-hydroxy-3-nitrobenzylidene) demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Electronic and Steric Effects
- Target Compound vs. In contrast, the 3-nitro analog lacks the hydroxy group, reducing polarity and hydrogen-bonding capacity. The m-tolyl vs. p-tolyl substitution on the piperazine may alter steric interactions in receptor binding pockets .
- Target Compound vs. [5] : Replacing piperazine with piperidine eliminates the secondary amine, reducing basicity and solubility. The 4-methoxy group (electron-donating) in [5] versus 4-hydroxy-3-nitro (electron-withdrawing) in the target compound could lead to divergent electronic profiles, affecting redox stability and binding affinity .
- Target Compound vs. [6]: The chloro substituent on the piperazine in [6] is electron-withdrawing, which may lower the pKa of the piperazine nitrogen compared to the m-tolyl group in the target compound.
Computational Insights
In contrast, the methoxy group in [5] would exhibit less polarity, and the hydrazono group in [2] might display unique charge distribution due to resonance effects.
Pharmacokinetic Considerations
- Metabolic Stability : The nitro group may render the target compound susceptible to enzymatic reduction, whereas the chloro substituent in [6] could slow oxidative metabolism.
Q & A
Q. What scale-up challenges arise during transition from lab-scale to pilot-scale synthesis?
- Methodological Answer : Key issues include exothermic control during condensation (use jacketed reactors) and purification of nitro-containing byproducts (e.g., column chromatography vs. recrystallization). Process Analytical Technology (PAT) monitors reaction progression via in-line FTIR for optimal yield (>75%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
